1-Nitro-9H-carbazole

Description

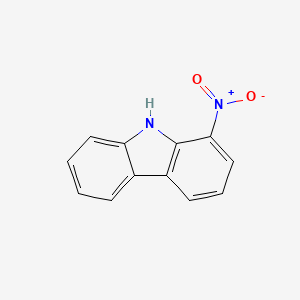

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-14(16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOKOQDVBBWPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953461 | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31438-22-9, 39925-48-9 | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31438-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031438229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1(or 3)-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31438-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Nitro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-Nitro-9H-carbazole, a heterocyclic aromatic compound of interest in materials science and medicinal chemistry. This document details its fundamental characteristics, outlines experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.

Core Physical and Chemical Properties

1-Nitro-9H-carbazole is a yellow, crystalline solid at room temperature.[1] Its structure consists of a carbazole core with a nitro group substituted at the 1-position. This substitution influences its electronic properties and intermolecular interactions.

The table below summarizes the key quantitative physical and chemical properties of 1-Nitro-9H-carbazole.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 212.20 g/mol | [2] |

| Melting Point | 184 °C | [2] |

| Boiling Point (Predicted) | 448.6 ± 18.0 °C | [2] |

| Density | 1.435 ± 0.06 g/cm³ | [2] |

| pKa | 14.66 ± 0.30 | [2] |

| Appearance | Yellow Solid | [1] |

| Crystal System | Monoclinic | [1][3] |

| Space Group | P2₁/n | [1][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 61.6 Ų | [2] |

Experimental Protocols

This section details the methodologies for the synthesis and determination of key physical properties of 1-Nitro-9H-carbazole.

Synthesis of 1-Nitro-9H-carbazole

A documented method for the synthesis of 1-Nitro-9H-carbazole involves a palladium-catalyzed intramolecular C-N coupling reaction.[1]

Materials:

-

2-Bromo-N-(2-nitrophenyl)benzenamine

-

Potassium carbonate (K₂CO₃)

-

(NHC)Pd(allyl)Cl catalyst

-

Dimethylacetamide (DMAc)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Light petroleum and Dichloromethane (CH₂Cl₂) for eluent

Procedure:

-

In a capped vial, combine 2-Bromo-N-(2-nitrophenyl)benzenamine (1 eq.), K₂CO₃ (2 eq.), and (NHC)Pd(allyl)Cl (2 mol%).[1]

-

Add DMAc to the vial.[1]

-

Heat the reaction mixture at 140 °C for 150 hours using a heating block.[1]

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.[1]

-

Combine the organic layers and dry over anhydrous Na₂SO₄.[1]

-

Concentrate the solution under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel, using a gradient of light petroleum:CH₂Cl₂ (from 75:25 to 60:40) as the eluent to yield 1-Nitro-9H-carbazole as a yellow solid.[1]

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[4]

Apparatus:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the 1-Nitro-9H-carbazole sample is completely dry and finely powdered.[5]

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 1-2 mm.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.[7]

-

Heat the block rapidly to about 15-20 °C below the expected melting point (184 °C).[7]

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature measurement.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[4]

-

Record the temperature at which the entire sample has melted (the end of the melting range).[4]

-

For a pure compound, the melting range should be narrow (0.5-1.0 °C).

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.

Materials:

-

1-Nitro-9H-carbazole

-

Test tubes

-

Spatula

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place approximately 25 mg of 1-Nitro-9H-carbazole into a small test tube.[8]

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8]

-

Observe whether the solid dissolves completely.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent at room temperature.

-

If the compound is insoluble at room temperature, gently heat the test tube to observe if solubility increases with temperature.

Recrystallization for Purification

Recrystallization is a standard technique for purifying solid organic compounds.[9] The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold.[10]

Procedure:

-

Solvent Selection: Through preliminary solubility tests, identify a suitable solvent or solvent pair.

-

Dissolution: Place the impure 1-Nitro-9H-carbazole in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[11]

-

Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity to remove them.[10]

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[11]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]

-

Drying: Dry the crystals thoroughly to remove all traces of the solvent.[11] The purity of the recrystallized product can be assessed by its melting point.

Visualizations

The following diagrams illustrate key experimental and logical workflows.

Caption: Synthesis and Purification Workflow for 1-Nitro-9H-carbazole.

Caption: Workflow for Physical Property Characterization.

Caption: General Recrystallization Workflow for Purification.

References

- 1. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. pennwest.edu [pennwest.edu]

- 5. westlab.com [westlab.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Recrystallization [sites.pitt.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Nitro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1-Nitro-9H-carbazole. It consolidates crystallographic, spectroscopic, and synthetic data to offer a detailed understanding of this molecule. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and potential applications of carbazole derivatives. The guide presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of the molecular structure and a relevant biological pathway to facilitate a deeper understanding of its chemical behavior and potential therapeutic relevance.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse applications in materials science and medicinal chemistry. Their unique electronic and photophysical properties make them valuable components in organic light-emitting diodes (OLEDs) and other electronic devices. In the realm of drug discovery, the carbazole scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

The introduction of a nitro group onto the carbazole ring, as in 1-Nitro-9H-carbazole, can significantly modulate its electronic properties and biological activity. This guide focuses specifically on the chemical structure and bonding of 1-Nitro-9H-carbazole, providing a detailed analysis based on available experimental and analytical data.

Chemical Structure and Bonding

The chemical structure of 1-Nitro-9H-carbazole is characterized by a tricyclic carbazole core with a nitro group substituted at the 1-position. The molecule is largely planar, a feature that is critical to its electronic properties.

Below is a DOT script for a 2D representation of the chemical structure of 1-Nitro-9H-carbazole.

Caption: 2D Chemical Structure of 1-Nitro-9H-carbazole.

Molecular Formula and Weight

The fundamental properties of 1-Nitro-9H-carbazole are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-Nitro-9H-carbazole | |

| CAS Number | 31438-22-9 | [1] |

| Molecular Formula | C₁₂H₈N₂O₂ | [2] |

| Molecular Weight | 212.20 g/mol | [1] |

| Monoisotopic Mass | 212.0586 g/mol |

Bonding and Crystal Structure

X-ray diffraction studies have provided detailed insights into the crystal structure and bonding of 1-Nitro-9H-carbazole. The molecule crystallizes in the monoclinic space group P2₁/n.[2] The carbazole ring system is nearly planar, which is expected due to the extensive π-conjugation.[2] The nitro group is slightly tilted with respect to the plane of the carbazole moiety.[2] In the solid state, molecules of 1-Nitro-9H-carbazole form dimers through intermolecular N-H···O hydrogen bonds.[2]

Table 1: Selected Crystallographic Data for 1-Nitro-9H-carbazole [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.4400 (3) |

| b (Å) | 5.3148 (2) |

| c (Å) | 17.2638 (6) |

| β (°) | 99.7460 (16) |

| Volume (ų) | 944.08 (6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.493 |

Table 2: Selected Bond Lengths and Angles for 1-Nitro-9H-carbazole [2]

| Bond/Angle | Length (Å) / Angle (°) |

| N1-H1N | 0.857 (13) |

| N1···O1ⁱ | 2.9940 (10) |

| H1N···O1ⁱ | 2.159 (13) |

| N1-H1N···O1ⁱ | 164.6 (14) |

| N2-O1 | 1.2372 (11) |

| N2-O2 | 1.2330 (11) |

| C1-N2 | 1.4559 (12) |

| C-C (aromatic, avg.) | ~1.39 |

Symmetry code: (i) -x+1, -y+1, -z+1

Spectroscopic Properties

Spectroscopic data are essential for the structural elucidation and characterization of 1-Nitro-9H-carbazole.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy confirm the assigned structure of 1-Nitro-9H-carbazole.

Table 3: ¹H and ¹³C NMR Data for 1-Nitro-9H-carbazole in CDCl₃ [2]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H NMR | ||

| NH | 10.01 | bs |

| Ar-H | 8.37–8.31 | m |

| Ar-H | 8.10 | d, J = 7.8 |

| Ar-H | 7.60–7.50 | m |

| Ar-H | 7.39–7.26 | m |

| ¹³C NMR | ||

| Ar-C | 139.7 | s |

| Ar-C | 133.7 | s |

| Ar-C | 132.1 | s |

| Ar-C | 127.7 | d |

| Ar-C | 127.5 | d |

| Ar-C | 127.4 | s |

| Ar-C | 122.2 | s |

| Ar-C | 121.9 | d |

| Ar-C | 121.2 | d |

| Ar-C | 120.6 | d |

| Ar-C | 118.7 | d |

| Ar-C | 111.6 | d |

IR Spectroscopy (Predicted)

Table 4: Predicted FT-IR Absorption Bands for 1-Nitro-9H-carbazole

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3300 | N-H stretching |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | Aromatic C=C stretching |

| 1550 - 1500 | Asymmetric NO₂ stretching |

| 1350 - 1300 | Symmetric NO₂ stretching |

| 1300 - 1000 | C-N stretching |

| 900 - 675 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (Predicted)

An experimental mass spectrum for 1-Nitro-9H-carbazole is not available in the searched literature. However, the fragmentation pattern can be predicted based on the structure. The molecular ion peak (M⁺) would be expected at m/z = 212. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (M - 46), O (M - 16), and NO (M - 30).

Experimental Protocols

Synthesis of 1-Nitro-9H-carbazole

The synthesis of 1-Nitro-9H-carbazole can be achieved via a palladium-catalyzed intramolecular C-H amination.[2]

Experimental Procedure: [2]

A mixture of 2-bromo-N-(2-nitrophenyl)benzenamine (147 mg, 0.50 mmol), K₂CO₃ (138 mg, 1.0 mmol), and (NHC)Pd(allyl)Cl (6 mg, 10 µmol, 2 mol%) in DMAc (2.5 mL) is heated at 140 °C for 150 hours in a sealed vial. After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: light petroleum/CH₂Cl₂ gradient from 75:25 to 60:40) to yield 1-Nitro-9H-carbazole as a yellow solid.

Below is a DOT script for the experimental workflow of the synthesis.

Caption: Experimental workflow for the synthesis of 1-Nitro-9H-carbazole.

X-ray Crystallography

Single crystals of 1-Nitro-9H-carbazole suitable for X-ray diffraction can be grown by slow evaporation of a solution in chloroform (CDCl₃).[2] Data collection is typically performed on a CCD diffractometer using Mo Kα radiation.[2] The structure is solved and refined using standard crystallographic software packages.[2]

Biological Activity and Signaling Pathways

While specific biological activities for 1-Nitro-9H-carbazole have not been extensively reported, other nitro-substituted carbazole derivatives have demonstrated significant anticancer properties. For instance, 2-nitrocarbazole, a positional isomer of the title compound, has been shown to exhibit cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The proposed mechanism of action involves the disruption of microtubule dynamics, which leads to cell cycle arrest and subsequent apoptosis.

Given the structural similarity, it is plausible that 1-Nitro-9H-carbazole may exert similar biological effects. The following diagram illustrates the signaling pathway initiated by microtubule disruption, leading to apoptosis.

Caption: Hypothesized signaling pathway for 1-Nitro-9H-carbazole-induced apoptosis.

Disclaimer: This signaling pathway is based on the reported activity of the closely related isomer, 2-nitrocarbazole. Further experimental validation is required to confirm this mechanism for 1-Nitro-9H-carbazole.

Conclusion

1-Nitro-9H-carbazole is a well-characterized molecule with a planar, π-conjugated structure. Its chemical and physical properties are defined by the carbazole core and the electron-withdrawing nitro group. The detailed crystallographic and spectroscopic data presented in this guide provide a solid foundation for understanding its molecular architecture and intermolecular interactions. While its biological activity is not yet fully elucidated, the known anticancer properties of related nitrocarbazole derivatives suggest that 1-Nitro-9H-carbazole may be a valuable scaffold for the development of novel therapeutic agents. Further research into its biological effects and mechanism of action is warranted.

References

An In-depth Technical Guide to the Synthesis of 1-Nitro-9H-carbazole from 2-bromo-N-(2-nitrophenyl)benzenamine

This technical guide provides a comprehensive overview of the synthesis of 1-Nitro-9H-carbazole, a significant heterocyclic compound with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] The synthesis is achieved through a palladium-catalyzed intramolecular cyclization of 2-bromo-N-(2-nitrophenyl)benzenamine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Reaction Overview

The synthesis of 1-Nitro-9H-carbazole from 2-bromo-N-(2-nitrophenyl)benzenamine is an intramolecular C-N cross-coupling reaction. This transformation is effectively catalyzed by a palladium complex, leading to the formation of the carbazole ring system. The reaction proceeds with moderate yield and is a key step in the synthesis of functionalized carbazole derivatives.

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of 1-Nitro-9H-carbazole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-Nitro-9H-carbazole.

| Parameter | Value | Reference |

| Starting Material | 2-bromo-N-(2-nitrophenyl)benzenamine | [1][2] |

| Molecular Formula | C₁₂H₉BrN₂O₂ | [1][2] |

| Molecular Weight | 293.12 g/mol | [1][2] |

| Product | 1-Nitro-9H-carbazole | [1][2] |

| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |

| Molecular Weight | 212.21 g/mol | [1][2] |

| Catalyst | (NHC)Pd(allyl)Cl | [1][2] |

| Base | Potassium Carbonate (K₂CO₃) | [1][2] |

| Solvent | Dimethylacetamide (DMAc) | [1][2] |

| Reaction Temperature | 140 °C | [1][2] |

| Reaction Time | 150 hours | [1][2] |

| Yield | 17% | [1][2] |

| Appearance | Yellow solid | [1] |

| ¹H NMR (200 MHz, CDCl₃) | δ = 10.01 (bs, 1H), 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H), 7.60–7.50 (m, 2H), 7.39–7.26 (m, 2H) ppm | [1] |

| ¹³C NMR (50 MHz, CDCl₃) | δ = 139.7 (s), 133.7 (s), 132.1 (s), 127.7 (d), 127.5 (d), 127.4 (s), 122.2 (s), 121.9 (d), 121.2 (d), 120.6 (d), 118.7 (d), 111.6 (d) ppm | [1] |

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of 1-Nitro-9H-carbazole.[1][2]

Materials:

-

2-bromo-N-(2-nitrophenyl)benzenamine (1.0 eq., 0.50 mmol, 147 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 eq., 1.0 mmol, 138 mg)

-

(NHC)Pd(allyl)Cl (2 mol%, 10 µmol, 6 mg)

-

Dimethylacetamide (DMAc) (2.5 mL)

-

Diethyl ether (Et₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water (H₂O)

-

Light petroleum

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a capped vial, add 2-bromo-N-(2-nitrophenyl)benzenamine (147 mg, 0.50 mmol), potassium carbonate (138 mg, 1.0 mmol), and (NHC)Pd(allyl)Cl (6 mg, 10 µmol).

-

Add dimethylacetamide (2.5 mL) to the vial.

-

Seal the vial and heat the reaction mixture at 140 °C for 150 hours using a heating block.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract the product with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a solvent gradient of light petroleum:CH₂Cl₂ (from 75:25 to 60:40) to yield 1-Nitro-9H-carbazole as a yellow solid (18 mg, 0.08 mmol, 17% yield).

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis process.

Caption: Experimental workflow for the synthesis of 1-Nitro-9H-carbazole.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a palladium-catalyzed intramolecular C-H amination pathway.

Caption: Proposed mechanism for the palladium-catalyzed intramolecular cyclization.

References

Spectroscopic Profile of 1-Nitro-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Nitro-9H-carbazole, a molecule of interest in materials science and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1-Nitro-9H-carbazole. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for 1-Nitro-9H-carbazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.01 | bs | - | NH |

| 8.37–8.31 | m | - | 2H, Ar-H |

| 8.10 | d | 7.8 | 1H, Ar-H |

| 7.60–7.50 | m | - | 2H, Ar-H |

| 7.39–7.26 | m | - | 2H, Ar-H |

Source: Kautny & Stöger, 2014[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 1-Nitro-9H-carbazole

| Chemical Shift (δ) ppm | Assignment |

| 139.7 | s |

| 133.7 | s |

| 132.1 | s |

| 127.7 | d |

| 127.5 | d |

| 127.4 | s |

| 122.2 | s |

| 121.9 | d |

| 121.2 | d |

| 120.6 | d |

| 118.7 | d |

| 111.6 | d |

Source: Kautny & Stöger, 2014[1][2]

Experimental Protocol

The NMR spectra were recorded on a Bruker instrument operating at 200 MHz for ¹H and 50 MHz for ¹³C nuclei.[1] The solvent used was deuterated chloroform (CDCl₃).[1][2] The sample of 1-Nitro-9H-carbazole was synthesized via a palladium-catalyzed intramolecular C-N coupling reaction.[1]

Infrared (IR) Spectroscopy

Data Presentation

Table 3: Expected Characteristic IR Absorption Bands for 1-Nitro-9H-carbazole

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | N-H (secondary amine) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 1550-1475 | NO₂ (nitro group) | Asymmetric Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1360-1290 | NO₂ (nitro group) | Symmetric Stretching |

| ~750 | C-H (aromatic) | Out-of-plane Bending |

Experimental Protocol

A general protocol for obtaining an FT-IR spectrum of a solid sample like 1-Nitro-9H-carbazole involves the following steps:

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer.

-

Spectral Analysis: The resulting interferogram is Fourier-transformed to produce a spectrum of absorbance or transmittance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis absorption data for 1-Nitro-9H-carbazole is not specified in the primary literature found. However, based on the spectroscopy of similar carbazole derivatives, the expected absorption characteristics can be inferred. For instance, 2-nitro-3-phenyl-9H-carbazole exhibits an absorption band from 260 nm to 410 nm.[3]

Data Presentation

Table 4: Expected UV-Vis Absorption for 1-Nitro-9H-carbazole

| Expected λmax (nm) | Electronic Transition | Chromophore |

| 260-410 | π → π* | Carbazole moiety and nitro-aromatic system |

Experimental Protocol

A standard procedure for UV-Vis spectroscopy of a compound like 1-Nitro-9H-carbazole is as follows:

-

Solvent Selection: A suitable solvent that does not absorb in the region of interest, such as ethanol, methanol, or dichloromethane, is chosen.

-

Sample Preparation: A dilute solution of the compound with a known concentration is prepared.

-

Measurement: The absorbance of the solution is measured over a range of wavelengths using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent used as a reference.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a novel or synthesized compound is crucial for its comprehensive characterization.

Caption: Workflow for the synthesis and spectroscopic characterization of 1-Nitro-9H-carbazole.

References

In-Depth Technical Guide: 1-Nitro-9H-carbazole (CAS 31438-22-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Nitro-9H-carbazole (CAS 31438-22-9), its synthesis, and known applications. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

1-Nitro-9H-carbazole is a nitro-substituted derivative of carbazole, an aromatic heterocyclic organic compound. Its chemical structure and properties are summarized below.

General Properties

| Property | Value |

| CAS Number | 31438-22-9 |

| IUPAC Name | 1-Nitro-9H-carbazole |

| Molecular Formula | C₁₂H₈N₂O₂[1] |

| Molecular Weight | 212.20 g/mol [1] |

| Appearance | Yellow solid |

Physical Properties

| Property | Value |

| Melting Point | 195 °C[2] |

| Boiling Point | 448.6 ± 18.0 °C at 760 mmHg[2][3] |

| Density | 1.4 ± 0.1 g/cm³[3] |

| Flash Point | 225.1 ± 21.2 °C[3] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C[3] |

| LogP | 3.45[3] |

Spectroscopic Data

| Type | Data |

| ¹H NMR (200 MHz, CDCl₃) | δ = 10.01 (bs, 1H), 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H), 7.60–7.50 (m, 2H), 7.39–7.26 (m, 2H) ppm |

| ¹³C NMR (50 MHz, CDCl₃) | δ = 139.7 (s), 133.7 (s), 132.1 (s), 127.7 (d), 127.5 (d), 127.4 (s), 122.2 (s), 121.9 (d), 121.2 (d), 120.6 (d), 118.7 (d), 111.6 (d) ppm |

Experimental Protocols

Synthesis of 1-Nitro-9H-carbazole

A documented method for the synthesis of 1-Nitro-9H-carbazole involves a palladium-catalyzed intramolecular C-H amination.

Methodology:

-

Reactants: 2-Bromo-N-(2-nitrophenyl)benzenamine (147 mg, 0.50 mmol), Potassium Carbonate (K₂CO₃, 138 mg, 1 mmol), and (NHC)Pd(allyl)Cl catalyst (6 mg, 10 µmol, 2 mol%) are combined in N,N-Dimethylacetamide (DMAc, 2.5 ml).

-

Reaction: The mixture is heated at 140 °C for 150 hours in a capped vial.

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with diethyl ether (Et₂O).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The final product is purified by column chromatography (light petroleum:CH₂Cl₂ 75:25 → 60:40) to yield 1-Nitro-9H-carbazole as a yellow solid.

Biological and Pharmacological Profile

Extensive searches of scientific literature and patent databases did not reveal any specific biological or pharmacological studies conducted on 1-Nitro-9H-carbazole (CAS 31438-22-9). While the broader class of carbazole derivatives is known for a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective effects, this particular compound does not appear to have been evaluated in these contexts.

Therefore, no signaling pathway diagrams or detailed experimental protocols for biological assays can be provided for 1-Nitro-9H-carbazole itself. Researchers interested in the potential bioactivity of this compound would need to conduct initial screening studies.

Applications in Materials Science

Carbazole derivatives are of significant interest in materials science, particularly for their application in organic light-emitting diodes (OLEDs) due to their charge-transporting properties. The synthesis of 1-Nitro-9H-carbazole has been reported in the context of systematic investigations into materials for phosphorescent OLEDs.[4] However, specific experimental workflows detailing the integration of 1-Nitro-9H-carbazole into OLED devices are not available in the public domain. It is likely used as a chemical intermediate for the synthesis of more complex host or emitter materials.

Suppliers

1-Nitro-9H-carbazole is available from various chemical suppliers. The following is a non-exhaustive list:

| Supplier | Purity |

| Acmec Biochemical[1] | Inquire |

| Chemsrc[3] | 97.0% |

| BLD Pharm | Inquire |

| AbacipharmTech | 97% |

| Sigma-Aldrich[2] | Inquire |

| Ambeed[5] | 95% |

| Apollo Scientific | 97% |

| ChemScene LLC | Inquire |

| ECHEMI[4] | Inquire |

| Local Pharma Guide[6] | Inquire |

| ChemNet | Inquire |

| JieJie Group Co., Ltd.[7] | Inquire |

| ChemicalBook[8] | Inquire |

| Hangzhou J&H Chemical Co., Ltd. | Inquire |

| Shanghai Mijiang Chemistry Co. | Inquire |

| Alfa Chemical | Inquire |

References

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Nitro-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. echemcom.com [echemcom.com]

- 7. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 1-Nitro-9H-carbazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 1-nitro-9H-carbazole in organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility characteristics, general solubility trends for related carbazole derivatives, and detailed experimental protocols for determining solubility. This information is intended to assist researchers in estimating solubility, selecting appropriate solvents for synthesis and purification, and designing experiments to generate precise solubility data.

Core Compound Properties

1-Nitro-9H-carbazole is a nitro-substituted derivative of carbazole, a tricyclic aromatic heterocycle. The presence of the nitro group, a strong electron-withdrawing group, influences the molecule's polarity and intermolecular interactions, which in turn affect its solubility.

| Property | Value |

| Molecular Formula | C₁₂H₈N₂O₂ |

| Molecular Weight | 212.21 g/mol |

| Melting Point | 184 °C |

| Appearance | Yellow solid |

Solubility Profile of 1-Nitro-9H-carbazole

Currently, there is a notable absence of specific, quantitative solubility data (e.g., in g/100 mL or mol/L) for 1-nitro-9H-carbazole in common organic solvents within peer-reviewed scientific literature. However, some qualitative inferences can be drawn from available information.

Qualitative Solubility:

| Solvent | Qualitative Solubility | Rationale/Source |

| Chloroform (CHCl₃) | Soluble | Single crystals of 1-nitro-9H-carbazole have been successfully grown from chloroform solutions, indicating at least moderate solubility in this solvent. |

General Solubility Trends for Carbazole Derivatives:

Based on the solubility of carbazole and its other derivatives, the following general trends can be expected for 1-nitro-9H-carbazole:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in halogenated solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃).

-

Moderate Solubility: In aromatic hydrocarbons like toluene and benzene, and in ethers such as tetrahydrofuran (THF).

-

Low Solubility: In non-polar aliphatic hydrocarbons like hexane and in polar protic solvents like ethanol and methanol, particularly at room temperature. Solubility in alcohols is likely to increase with temperature.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental methodologies are recommended.

Gravimetric Method

This is a classic and straightforward method for determining the solubility of a solid in a liquid.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-nitro-9H-carbazole to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or a stirred-tank setup is ideal.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to prevent precipitation or dissolution during transfer.

-

Filter the supernatant through a fine-porosity filter (e.g., a 0.45 µm syringe filter) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under reduced pressure or in a fume hood. For high-boiling point solvents, a vacuum oven may be necessary.

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in an oven at a temperature below the melting point of 1-nitro-9H-carbazole.

-

The final weight of the container minus its initial weight gives the mass of the dissolved 1-nitro-9H-carbazole.

-

-

Calculation:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region. It is generally faster than the gravimetric method but requires the development of a calibration curve.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Step 1).

-

-

Sample Preparation and Dilution:

-

Withdraw a small, precise volume of the clear, filtered supernatant of the saturated solution.

-

Dilute this aliquot with a known volume of the same solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of 1-nitro-9H-carbazole in the same solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Measurement and Calculation:

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Gravimetric Determination of Solubility.

Unraveling the Thermal Stability of 1-Nitro-9H-carbazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Quantitative Thermal Analysis Data

A thorough review of scientific literature did not yield specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 1-Nitro-9H-carbazole. Therefore, the following table is presented as a template for researchers to populate upon experimental investigation.

| Thermal Property | Value | Method |

| Onset Decomposition Temperature (Tonset) | Data not available | TGA |

| Peak Decomposition Temperature (Tpeak) | Data not available | TGA/DTG |

| 5% Weight Loss Temperature (Td5) | Data not available | TGA |

| Final Residue at 800 °C | Data not available | TGA |

| Melting Point (Tm) | Data not available | DSC |

| Enthalpy of Fusion (ΔHf) | Data not available | DSC |

| Glass Transition Temperature (Tg) | Data not available | DSC |

Experimental Protocols for Thermal Stability Assessment

To determine the thermal properties of 1-Nitro-9H-carbazole, the following detailed experimental methodologies are recommended. These protocols are based on standard practices for the thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss characteristics of 1-Nitro-9H-carbazole as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is to be used.

-

Sample Preparation: A small sample of 1-Nitro-9H-carbazole (typically 3-5 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate. Common heating rates are 10 °C/min or 20 °C/min.

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is required.

-

Sample Preparation: A small, accurately weighed sample of 1-Nitro-9H-carbazole (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge rate (e.g., 20-50 mL/min).

-

Heating and Cooling Program: A heat-cool-heat cycle is typically employed. For instance:

-

Heat the sample from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature.

-

Reheat the sample at the same rate to the final temperature.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (Tm) from the peak of the endothermic transition and the enthalpy of fusion (ΔHf) by integrating the peak area. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram, typically from the second heating scan.

Visualizing the Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of a compound such as 1-Nitro-9H-carbazole.

An In-depth Technical Guide to the Crystal Structure of 1-Nitro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-Nitro-9H-carbazole (C₁₂H₈N₂O₂), a molecule of interest in the field of organic electronics and materials science. The document details the crystallographic parameters, experimental methodologies for its synthesis and crystal growth, and a visualization of its key intermolecular interactions.

Crystal Structure Analysis

The crystal structure of 1-Nitro-9H-carbazole has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n with one molecule in the asymmetric unit.[1] A key feature of its molecular geometry is the near planarity of the carbazole ring system, a consequence of its conjugated π-electron system.[1] The nitro group is slightly tilted with respect to the plane of the carbazole moiety, with an angle of 4.43 (9)° between their least-squares planes.[1][2][3]

In the crystal, molecules of 1-Nitro-9H-carbazole form dimers through intermolecular N—H···O hydrogen bonds.[1][2][3] These dimers are arranged into layers parallel to the (10-1) plane.[1][2][3] The packing of these dimeric units is governed by van der Waals interactions.[1]

Crystallographic Data

The following table summarizes the quantitative crystallographic data for 1-Nitro-9H-carbazole.

| Parameter | Value |

| Chemical Formula | C₁₂H₈N₂O₂ |

| Molecular Weight | 212.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 10.4400 (3) Å |

| b | 5.3148 (2) Å |

| c | 17.2638 (6) Å |

| β | 99.7460 (16)° |

| Volume (V) | 944.08 (6) ų |

| Z | 4 |

| Temperature (T) | 100 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.493 Mg m⁻³ |

| Absorption Coefficient (μ) | 0.11 mm⁻¹ |

| R-factor | 0.040 |

| wR-factor | 0.068 |

Data sourced from Acta Crystallographica Section E, 2014, E70, o28.[1][2]

Experimental Protocols

3.1. Synthesis of 1-Nitro-9H-carbazole

The synthesis of 1-Nitro-9H-carbazole was achieved through column chromatography of the crude product obtained from the reaction of 2-bromo-N-(2-nitrophenyl)benzenamine. The purification yielded 1-Nitro-9H-carbazole as a yellow solid.[1]

3.2. Crystallization

Single crystals of 1-Nitro-9H-carbazole suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in chloroform-d (CDCl₃).[1]

3.3. X-ray Data Collection and Structure Refinement

X-ray diffraction data were collected on a Bruker Kappa APEXII CCD diffractometer.[1] The data collection was performed at a temperature of 100 K using Mo Kα radiation.[1][2] The structure was solved using the SUPERFLIP program and refined with JANA2006.[2] All hydrogen atom parameters were refined.[1]

Visualization of Intermolecular Interactions

The following diagram illustrates the hydrogen bonding between two molecules of 1-Nitro-9H-carbazole, leading to the formation of a centrosymmetric dimer.

References

Health and Safety Information for 1-Nitro-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 1-Nitro-9H-carbazole. Due to a lack of a specific Safety Data Sheet (SDS) for this compound, the information presented here is largely inferred from data on the parent compound, 9H-carbazole, and other nitro-substituted carbazoles. This guide is intended for informational purposes and should not be considered a substitute for a formal risk assessment or a specific SDS. Always consult with a qualified safety professional before handling this chemical.

Chemical and Physical Properties

1-Nitro-9H-carbazole is a nitro-substituted derivative of carbazole. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 31438-22-9 | |

| Molecular Formula | C₁₂H₈N₂O₂ | |

| Molecular Weight | 212.21 g/mol | |

| Melting Point | 184-185 °C | |

| Boiling Point | 448.6 °C (predicted) | |

| Appearance | Yellow solid | |

| Storage Temperature | 2-8°C |

Hazard Identification and GHS Classification

-

Acute Toxicity (Oral, Dermal, Inhalation): While no specific data exists for the 1-nitro derivative, nitroaromatic compounds can be toxic if ingested, absorbed through the skin, or inhaled.

-

Skin Irritation: May cause skin irritation upon contact.[1]

-

Eye Irritation: May cause serious eye irritation.[1]

-

Mutagenicity: Studies on nitrocarbazoles have shown that some isomers are mutagenic in bacterial assays (Ames test). 1-Nitrocarbazole has been reported to be weakly mutagenic.

-

Carcinogenicity: The parent compound, 9H-carbazole, is classified by some agencies as a suspected carcinogen based on animal studies.[1] The carcinogenicity of 1-Nitro-9H-carbazole has not been determined.

-

Environmental Hazards: Likely to be harmful to aquatic life with long-lasting effects, a characteristic common to many nitroaromatic compounds.

Inferred GHS Pictograms:

Based on the potential hazards, the following GHS pictograms may be applicable:

-

Health Hazard: For potential mutagenicity and carcinogenicity.

-

Exclamation Mark: For acute toxicity (harmful), skin and eye irritation.

-

Environment: For aquatic toxicity.

Toxicological Information

Quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for 1-Nitro-9H-carbazole are not available.

A study on the mutagenicity of nitrocarbazoles in Salmonella typhimurium (Ames test) indicated that 1-nitrocarbazole is a weak mutagen. The activity was generally decreased in the presence of a metabolic activation system (S9), suggesting that the parent compound may be more mutagenic than its metabolites in this assay system.

Due to the lack of specific toxicological data, it is prudent to handle 1-Nitro-9H-carbazole as a potentially toxic and mutagenic substance.

Handling and Storage

Engineering Controls

-

Work with 1-Nitro-9H-carbazole should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If working with fine powders or generating dust, a NIOSH-approved respirator with a particulate filter is recommended.

General Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]

-

After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire and Explosion Hazard

Extinguishing Media

-

Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

Hazardous Combustion Products

-

Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Firefighting Instructions

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with the material.

-

Environmental Precautions: Prevent from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Experimental Protocols

Synthesis of 1-Nitro-9H-carbazole

A reported synthesis of 1-Nitro-9H-carbazole involves the cyclization of 2-bromo-N-(2-nitrophenyl)benzenamine.

Materials:

-

2-Bromo-N-(2-nitrophenyl)benzenamine

-

Potassium carbonate (K₂CO₃)

-

(NHC)Pd(allyl)Cl catalyst (NHC = N-heterocyclic carbene)

-

Dimethylacetamide (DMAc)

-

Water

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Light petroleum

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A mixture of 2-bromo-N-(2-nitrophenyl)benzenamine (1 equivalent), K₂CO₃ (2 equivalents), and (NHC)Pd(allyl)Cl (2 mol%) in DMAc is heated at 140 °C for 150 hours in a sealed vial.

-

After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of light petroleum and dichloromethane as the eluent to yield 1-Nitro-9H-carbazole as a yellow solid.

Visualizations

Caption: Hazard communication and control workflow for 1-Nitro-9H-carbazole.

Caption: Experimental workflow for the synthesis of 1-Nitro-9H-carbazole.

References

The Discovery and History of Nitrated Carbazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole, a heterocyclic aromatic compound first isolated from coal tar in 1872, has become a foundational scaffold in medicinal chemistry and materials science.[1] The introduction of nitro groups to the carbazole core dramatically alters its electronic properties and biological activity, leading to a class of compounds with significant toxicological and pharmacological interest. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological implications of nitrated carbazoles.

Early Discovery and Synthesis

The first documented nitration of a carbazole derivative dates back to 1932, when Carbellini and Marconi reported the nitration of 7H-dibenzo[c,g]carbazole (DBC).[2][3] Early methods for the nitration of the parent carbazole molecule relied on traditional electrophilic aromatic substitution, often employing a mixture of nitric acid and sulfuric acid ("mixed acid") or nitric acid in acetic acid.[4][5] These approaches, however, typically yield a mixture of 1-nitro-, 2-nitro-, and 3-nitro-substituted isomers, posing significant challenges for purification and characterization.[4] It was observed that the nitration of carbazole can be a two-step process, potentially involving the formation and rearrangement of an unstable 9-nitrocarbazole intermediate.[3]

A notable characteristic of early nitration experiments was the formation of a yellow molecular complex between 1-nitrocarbazole and 3-nitrocarbazole, which complicated the isolation of pure isomers.[6]

Modern Synthetic Methodologies

The limitations of classical nitration methods, particularly the lack of regioselectivity, have driven the development of more sophisticated synthetic strategies.

Regioselective Nitration

Recent advancements have focused on directing group-assisted, transition metal-catalyzed C-H activation to achieve regioselective nitration. A palladium-catalyzed approach has been developed for the C1-selective nitration of carbazoles.[2][6] This method utilizes a removable pyridyl directing group to achieve high regioselectivity, a significant improvement over traditional methods.[2]

Synthesis of Specific Isomers

The synthesis of specific nitrated carbazole isomers is crucial for studying their structure-activity relationships. Detailed protocols for the synthesis of key compounds, such as 3-nitro-N-ethylcarbazole, have been established.[7][8] These methods often involve the nitration of an N-alkylated carbazole precursor to achieve regioselectivity at the 3-position.[9]

Physicochemical Properties

The nitration of the carbazole ring system significantly impacts its physicochemical properties. The electron-withdrawing nature of the nitro group influences the molecule's polarity, solubility, and electrochemical behavior. A summary of key physicochemical data for a selection of nitrated carbazoles is presented in the tables below.

Table 1: Physicochemical Data of Nitrated 7H-Dibenzo[c,g]carbazole (DBC) Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Exact Mass (m/z) [M]+ | 1H NMR (δ, ppm) |

| 5-Nitro-DBC | C20H12N2O2 | 218-219 | 324.0899 | H4, H10: 8.61 (d, J=8.1) |

| 5,9-Dinitro-DBC | C20H11N3O4 | >300 | 357.0749 | H4, H10: 8.61 (d, J=8.1) |

| 2-Hydroxy-5-nitro-DBC | C20H12N2O3 | 280-281 | 340.0848 | H1: 7.31 (d, J=2.1) |

| 3-Hydroxy-5-nitro-DBC | C20H12N2O3 | >300 | 340.0848 | H2: 7.72 (d, J=8.7) |

| 4-Hydroxy-5-nitro-DBC | C20H12N2O3 | 251-252 | 340.0848 | H3: 7.31 (t, J=7.8) |

| Data sourced from Chou et al., 1997.[3] |

Table 2: Mutagenicity and Reduction Potentials of Nitrated DBCs

| Compound | Mutagenicity (revertants/μg in TA98 +S9) | Reduction Potential (V) |

| DBC | 1.2 | - |

| 5-Nitro-DBC | 10.4 | -1.37 |

| 5,9-Dinitro-DBC | 110.2 | -1.09 |

| Data sourced from Chou et al., 1997.[3][10] |

Biological Activity and Signaling Pathways

Nitrated carbazoles are of significant interest due to their mutagenic and potential carcinogenic properties.[10] Their biological activity is intrinsically linked to their metabolic activation.

Metabolic Activation

The primary mechanism for the metabolic activation of nitrated carbazoles involves nitroreduction and ring oxidation.[3][10] The nitro group is reduced to a nitroso intermediate, which is further reduced to a hydroxylamine. This hydroxylamine can then be esterified, leading to the formation of a highly reactive and electrophilic arylnitrenium ion.[11] This ion is considered the ultimate carcinogen, capable of forming covalent adducts with DNA.[10]

Downstream Signaling Effects

The formation of DNA adducts by arylnitrenium ions is a critical initiating event in chemical carcinogenesis.[12] These adducts can interfere with DNA replication and transcription, leading to mutations.[12] If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can disrupt cellular signaling pathways that control cell growth, proliferation, and apoptosis. While the precise downstream pathways affected by nitrated carbazole-induced DNA adducts are a subject of ongoing research, it is known that DNA damage can trigger signaling cascades involving pathways such as NF-κB, Akt, and MAPK, which are often dysregulated in cancer.[5][13]

Experimental Protocols

Palladium-Catalyzed C1-Selective Nitration of Carbazole

This protocol describes a modern, regioselective method for the synthesis of 1-nitrocarbazole derivatives.

Materials:

-

Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

-

N-(pyridin-2-yl)-9H-carbazole

-

AgNO3 (silver nitrate)

-

1,4-dioxane

-

Dichloromethane

-

Celite

Procedure:

-

To a 15 mL pressure tube, add Pd2(dba)3 (10 mol %), N-(pyridin-2-yl)-9H-carbazole (1.0 equiv), and AgNO3 (1.2 equiv).[2]

-

Add 1,4-dioxane (2.0 mL) to the tube.[2]

-

Stir the reaction mixture in a preheated oil bath at 120 °C for 24 hours.[2]

-

After cooling to room temperature, dilute the mixture with dichloromethane (10 mL).[2]

-

Filter the mixture through a pad of Celite.[2]

-

Concentrate the filtrate using a rotary evaporator to obtain the crude product.[2]

-

Purify the crude product by column chromatography to yield the C1-nitrated carbazole.[2]

Ames Test for Mutagenicity Assessment

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[14]

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

S9 metabolic activation mixture (optional, to mimic mammalian metabolism)

-

Minimal glucose agar plates

-

Top agar

-

Positive and negative controls

Procedure:

-

Prepare an overnight culture of the S. typhimurium test strain.[14]

-

Prepare serial dilutions of the test compound.[14]

-

In a test tube, combine the bacterial culture, the test compound dilution (or solvent for the negative control), and the S9 mix (if used) or buffer.[14]

-

Pre-incubate the mixture at 37 °C for 20-30 minutes.[14]

-

Add molten top agar to the mixture, vortex briefly, and pour onto a minimal glucose agar plate.[1]

-

Incubate the plates in the dark at 37 °C for 48-72 hours.[14]

-

Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the negative control indicates mutagenic activity.[14]

Conclusion

The study of nitrated carbazoles has evolved significantly from the initial non-selective synthesis methods to modern, highly regioselective catalytic approaches. Understanding their physicochemical properties and, critically, their mechanisms of biological activity is paramount for assessing their risks and potential therapeutic applications. The metabolic activation to DNA-reactive arylnitrenium ions is a key event in their mutagenicity. Further research into the specific downstream signaling pathways disrupted by these compounds will be crucial for a comprehensive understanding of their toxicology and for the development of potential countermeasures or novel therapeutic strategies. This guide provides a foundational understanding for researchers and professionals working with this important class of compounds.

References

- 1. jehsd.ssu.ac.ir [jehsd.ssu.ac.ir]

- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactivity and genotoxicity of arylnitrenium ions in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. issx.org [issx.org]

Methodological & Application

Application Note and Protocol: Palladium-Catalyzed Regioselective Synthesis of 1-Nitro-9H-carbazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole and its derivatives are significant heterocyclic scaffolds found in a wide array of functional organic materials, natural products, and pharmaceuticals. The development of synthetic methods for the regioselective functionalization of the carbazole core is crucial for accessing novel compounds with potential applications in optoelectronics and medicinal chemistry. Traditional electrophilic nitration of carbazole often leads to a mixture of isomers, making purification challenging and yields of the desired product low.[1][2] This protocol details a palladium-catalyzed, directing group-assisted C1–H nitration of carbazoles, which offers high regioselectivity.[1][2][3][4] The method utilizes a removable pyridyl directing group to achieve selective nitration at the C1 position. The transformation is catalyzed by a commercially available palladium source, Pd₂(dba)₃, with silver nitrate as the nitro source.[1][2][4] This protocol has been successfully applied to gram-scale synthesis.[1][2]

Experimental Protocol

This protocol is divided into three main stages:

-

Palladium-catalyzed C1-nitration of N-(pyridin-2-yl)-9H-carbazole.

-

Gram-scale synthesis of 1-nitro-9-(pyridin-2-yl)-9H-carbazole.

-

Removal of the pyridyl directing group to yield 1-nitro-9H-carbazole.

Materials

-

N-(pyridin-2-yl)-9H-carbazole (Starting Material)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Silver Nitrate (AgNO₃)

-

1,4-Dioxane

-

Dichloromethane (CH₂Cl₂)

-

Celite

-

Methyl triflate (MeOTf)

-

Sodium hydroxide (NaOH)

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate (EtOAc)

Equipment

-

15 mL pressure tube

-

Oil bath

-

Magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware

-

Column chromatography setup

Part 1: Palladium-Catalyzed C1-Nitration of N-(pyridin-2-yl)-9H-carbazole

This procedure describes the optimized conditions for the C1-nitration on a 0.2 mmol scale.

Procedure:

-

To a 15 mL pressure tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 10 mol %), N-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), and AgNO₃ (41 mg, 0.24 mmol, 1.2 equiv).[1][4]

-

Seal the pressure tube and place it in a preheated oil bath at 120 °C.[1][4]

-

After 24 hours, cool the reaction mixture to room temperature.

-

Filter the mixture through a Celite pad to remove solid residues.[1][4]

-

Purify the crude residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (99:1) as the eluent to obtain the pure C1-nitrated carbazole product.[4]

Table 1: Summary of Reaction Conditions and Yield for C1-Nitration

| Parameter | Value |

| Starting Material | N-(pyridin-2-yl)-9H-carbazole |

| Scale | 0.2 mmol |

| Palladium Catalyst | Pd₂(dba)₃ (10 mol %) |

| Nitro Source | AgNO₃ (1.2 equiv) |

| Solvent | 1,4-Dioxane (2.0 mL) |

| Temperature | 120 °C |

| Reaction Time | 24 h |

| Isolated Yield | 69%[2] |

Part 2: Gram-Scale Synthesis of 1-nitro-9-(pyridin-2-yl)-9H-carbazole

This section outlines the procedure for scaling up the C1-nitration reaction.

Procedure:

-

Charge a suitable reaction vessel with N-(pyridin-2-yl)-9H-carbazole (1.0 g, 4.1 mmol).

-

Add Pd₂(dba)₃ (0.375 g, 0.41 mmol, 10 mol %) and AgNO₃ (0.836 g, 4.92 mmol, 1.2 equiv).

-

Add 1,4-dioxane (41 mL).

-

Stir the mixture at 120 °C for 24 hours under a nitrogen atmosphere.

-

Follow the workup and purification procedure as described in Part 1.

Table 2: Gram-Scale Synthesis Data

| Parameter | Value |

| Starting Material | N-(pyridin-2-yl)-9H-carbazole |

| Scale | 4.1 mmol (1.0 g) |

| Isolated Yield | 49% (0.585 g)[1][2] |

Part 3: Removal of the Pyridyl Directing Group

This final step yields the target compound, 1-nitro-9H-carbazole.

Procedure:

-

Treat the 1-nitro-9-(pyridin-2-yl)-9H-carbazole product from the previous step with methyl triflate.

-

Follow this with hydrolysis using sodium hydroxide to deliver the deprotected 1-nitro-9H-carbazole.[1][2]

Table 3: Deprotection Step Data

| Parameter | Value |

| Starting Material | 1-nitro-9-(pyridin-2-yl)-9H-carbazole |

| Reagents | 1. Methyl triflate 2. Sodium hydroxide |

| Isolated Yield | 53%[1][2] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1-Nitro-9H-carbazole.

Plausible Catalytic Cycle

The proposed catalytic cycle for the C1-nitration is initiated by the formation of an active palladium(II) species.

Caption: Proposed catalytic cycle for the palladium-catalyzed C1-nitration.

References

- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]

- 2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Nitro-9H-carbazole as a Host Material in OLEDs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability, high triplet energy, and proficient hole-transporting capabilities. The introduction of various functional groups onto the carbazole core allows for the fine-tuning of its electronic and photophysical properties. 1-Nitro-9H-carbazole, featuring a potent electron-withdrawing nitro group, presents an intriguing candidate for a host material in phosphorescent OLEDs (PhOLEDs). The nitro functionalization is anticipated to modulate the frontier molecular orbital energy levels, potentially leading to improved charge balance and device efficiency.

This document provides a detailed overview of 1-Nitro-9H-carbazole, including its synthesis, known properties, and projected utility as an OLED host material. It also outlines general protocols for the fabrication and characterization of OLEDs utilizing carbazole-based hosts.

Physicochemical Properties of 1-Nitro-9H-carbazole

While 1-Nitro-9H-carbazole has been synthesized and characterized crystallographically, comprehensive data on its photophysical and electrochemical properties relevant to OLED applications are not extensively reported in the literature. The following table summarizes its basic properties.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈N₂O₂ | [1][2] |

| Molecular Weight | 212.21 g/mol | |

| Appearance | Yellow solid | [1] |

| HOMO Level | Not Reported | |

| LUMO Level | Not Reported | |

| Triplet Energy (ET) | Not Reported |

Synthesis Protocol for 1-Nitro-9H-carbazole

A detailed protocol for the synthesis of 1-Nitro-9H-carbazole has been reported, starting from 2-bromo-N-(2-nitrophenyl)benzenamine.[1][2]

Reaction Scheme:

A schematic of the synthesis of 1-Nitro-9H-carbazole.

Materials:

-

2-bromo-N-(2-nitrophenyl)benzenamine

-

Potassium acetate (KOAc)

-

(NHC)Pd(allyl)Cl (NHC = N-heterocyclic carbene) catalyst

-

Dimethylacetamide (DMAc)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Light petroleum

-

Dichloromethane (CH₂Cl₂)

-

Reaction vial

-

Heating block

-

Standard laboratory glassware for extraction and chromatography

Procedure:

-

In a reaction vial, combine 2-bromo-N-(2-nitrophenyl)benzenamine (0.5 mmol, 1.0 eq.), potassium acetate (1.5 mmol, 3.0 eq.), and the (NHC)Pd(allyl)Cl catalyst (10 µmol, 2 mol%).

-

Add 2.5 mL of DMAc to the vial.

-

Securely cap the vial and heat the reaction mixture at 140 °C for 150 hours using a heating block.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of light petroleum and dichloromethane (from 75:25 to 60:40) to yield 1-Nitro-9H-carbazole as a yellow solid.[1]

General Experimental Protocol for OLED Fabrication

As there are no specific reports on OLEDs using 1-Nitro-9H-carbazole as a host, a general protocol for the fabrication of a phosphorescent OLED (PhOLED) with a carbazole-based host is provided below.

A general workflow for the fabrication and testing of an OLED device.

1. Substrate Cleaning:

-

Sequentially sonicate pre-patterned indium tin oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates in a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.

2. Layer Deposition:

-

Hole Injection Layer (HIL): Deposit a thin layer (e.g., 10 nm) of a suitable HIL material, such as MoO₃, by thermal evaporation under high vacuum (<10⁻⁶ Torr).

-

Hole Transport Layer (HTL): Deposit a layer (e.g., 40 nm) of a standard HTL material, like TCTA or NPB, via thermal evaporation.

-

Emissive Layer (EML): Co-evaporate 1-Nitro-9H-carbazole as the host material with a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission or FIrpic for blue emission) at a predetermined doping concentration (e.g., 6-15 wt%). The typical thickness of the EML is around 20-30 nm.

-

Electron Transport Layer (ETL): Deposit a layer (e.g., 30 nm) of an ETL material, such as TPBi or BAlq, by thermal evaporation.

-

Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of LiF or Cs₂CO₃ to facilitate electron injection.

-

Cathode: Deposit a metal cathode (e.g., 100 nm of Aluminum) by thermal evaporation.

3. Encapsulation:

-

To prevent degradation from moisture and oxygen, encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Device Architecture and Characterization

A typical multilayered OLED structure utilizing a host-dopant system in the emissive layer is depicted below.

A diagram of a hypothetical OLED device using 1-Nitro-9H-carbazole as a host.

Device Characterization:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer.

-

Electroluminescence (EL) Spectra: Record with a spectroradiometer.

-

Commission Internationale de l'Éclairage (CIE) Coordinates: Calculate from the EL spectra.

-

External Quantum Efficiency (EQE), Current Efficiency, and Power Efficiency: Determine from the J-V-L data and EL spectra.

Expected Performance and Outlook

The incorporation of a strong electron-withdrawing nitro group at the 1-position of the carbazole core is expected to significantly lower both the HOMO and LUMO energy levels of the molecule. This could potentially lead to:

-

Improved Electron Injection: A lower LUMO level may reduce the energy barrier for electron injection from the ETL, promoting a better balance of charge carriers within the emissive layer.

-

Bipolar Charge Transport: The electron-deficient nature of the nitro-substituted carbazole might enhance its electron-transporting properties, leading to a more bipolar host material. This is advantageous for broadening the recombination zone and improving device efficiency and lifetime.

-

High Triplet Energy: Carbazole itself possesses a high triplet energy. While the nitro group might slightly lower this value, it is anticipated that 1-Nitro-9H-carbazole would still be a suitable host for blue and green phosphorescent emitters.

Further experimental and computational studies are required to determine the precise HOMO/LUMO levels, triplet energy, and charge transport characteristics of 1-Nitro-9H-carbazole. The fabrication and characterization of OLEDs using this material will be crucial to validate its potential as a high-performance host material.

References